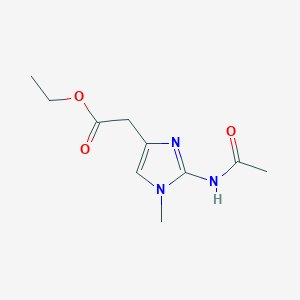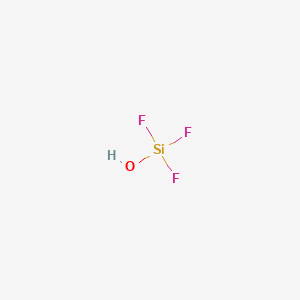
Silanol, trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanol, trifluoro-: is a compound characterized by the presence of a silicon atom bonded to three fluorine atoms and one hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. Silanols are significant in silicon chemistry and are often used as intermediates in the synthesis of various organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Halosilanes: Silanol, trifluoro- can be synthesized by the hydrolysis of trifluorosilane (SiHCl3) in the presence of water.
Oxidation of Hydrosilanes: Another method involves the oxidation of trifluorosilane using oxidizing agents such as air, peracids, or potassium permanganate.
Industrial Production Methods: The industrial production of silanol, trifluoro- often involves the batch process of polycondensation of oligomeric siloxanediols to obtain silanol end-capped polymers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silanol, trifluoro- can undergo oxidation reactions to form various oxidized silicon compounds.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Condensation: Silanol, trifluoro- can condense with other silanols to form disiloxanes.
Common Reagents and Conditions:
Oxidizing Agents: Air, peracids, potassium permanganate.
Major Products:
Disiloxanes: Formed through the condensation of silanols.
Oxidized Silicon Compounds: Resulting from oxidation reactions.
Scientific Research Applications
Chemistry:
Catalysis: Silanol, trifluoro- is used as a catalyst in various organic reactions due to its unique reactivity.
Synthesis of Organosilicon Compounds: It serves as an intermediate in the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Drug Delivery Systems: Its unique properties make it suitable for use in drug delivery systems.
Biocompatible Materials: Used in the development of biocompatible materials for medical implants.
Industry:
Comparison with Similar Compounds
Similar Compounds:
Trimethylsilanol: Another silanol compound with three methyl groups instead of fluorine atoms.
Diphenylsilanediol: A silanediol with two phenyl groups.
Uniqueness: Silanol, trifluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and the ability to form strong hydrogen bonds. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
| 91419-78-2 | |
Molecular Formula |
F3HOSi |
Molecular Weight |
102.088 g/mol |
IUPAC Name |
trifluoro(hydroxy)silane |
InChI |
InChI=1S/F3HOSi/c1-5(2,3)4/h4H |
InChI Key |
IOYKOBPSEGXAHU-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
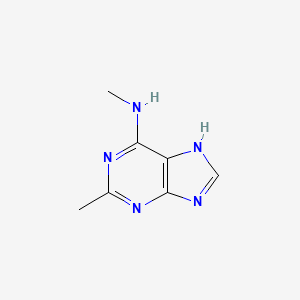
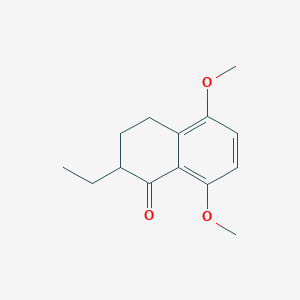
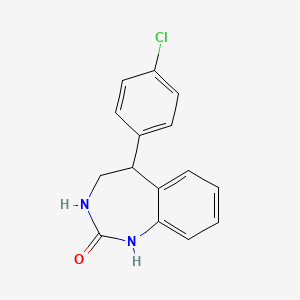
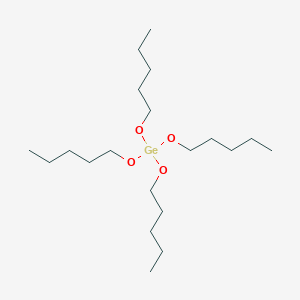
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
